molecular formula C12H20N2O2 B2986762 4-(1-aminoethyl)-N,N-dimethylaniline; acetic acid CAS No. 1177346-49-4

4-(1-aminoethyl)-N,N-dimethylaniline; acetic acid

Cat. No.: B2986762
CAS No.: 1177346-49-4
M. Wt: 224.304
InChI Key: YKLKXRQUKAQYNW-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)-N,N-dimethylaniline; acetic acid is a compound that combines an aromatic amine with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-aminoethyl)-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with an appropriate alkylating agent, such as ethyl bromide, under basic conditions. The reaction is usually carried out in a solvent like ethanol or methanol, with a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoethyl)-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration, sulfuric acid for sulfonation, or halogens for halogenation.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amines or other reduced forms.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

4-(1-Aminoethyl)-N,N-dimethylaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-aminoethyl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Aminoethyl)benzoic acid
  • 4-(1-Aminoethyl)phenol
  • 4-(1-Aminoethyl)quinoline

Uniqueness

4-(1-Aminoethyl)-N,N-dimethylaniline is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

acetic acid;4-(1-aminoethyl)-N,N-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.C2H4O2/c1-8(11)9-4-6-10(7-5-9)12(2)3;1-2(3)4/h4-8H,11H2,1-3H3;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLKXRQUKAQYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N(C)C)N.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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